molecular formula C6H4Cl2OS B3054020 1-(3,4-Dichlorothiophen-2-yl)ethan-1-one CAS No. 57681-58-0

1-(3,4-Dichlorothiophen-2-yl)ethan-1-one

Cat. No.: B3054020
CAS No.: 57681-58-0
M. Wt: 195.07 g/mol
InChI Key: IYPKLSOELCDQSS-UHFFFAOYSA-N
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Description

Significance of Halogenated Thiophene (B33073) Derivatives in Contemporary Organic Synthesis

Halogenated thiophene derivatives are cornerstone building blocks in modern organic chemistry, prized for their versatility in constructing complex molecular architectures. nih.gov The presence of one or more halogen atoms on the thiophene ring provides a reactive handle for a multitude of synthetic transformations, most notably in carbon-carbon and carbon-heteroatom bond formation. nih.govnih.gov

One of the most significant applications of these derivatives is in the synthesis of π-conjugated polymers, such as polythiophenes. wikipedia.org Halogenated thiophenes serve as essential monomers in catalyst transfer polycondensation reactions, where the type of halogen (chlorine, bromine, or iodine) can influence the polymerization mechanism and control. wikipedia.org These polymers are integral to the field of materials science, finding use in organic electronics like transistors and photovoltaic devices.

In medicinal chemistry, the thiophene nucleus is considered a privileged pharmacophore, and its halogenated variants are key intermediates in the synthesis of numerous biologically active compounds. nih.gov The introduction of halogens can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is crucial for drug design. For instance, halogenated thiophenes are precursors for pharmaceuticals with applications ranging from anticancer to antimicrobial agents. nih.govimpactfactor.org The ability to easily introduce halogens onto the thiophene ring allows for subsequent modifications, making these derivatives indispensable in the creation of novel therapeutic agents. nih.gov Furthermore, the strength and directionality of halogen bonding are being explored to use these derivatives as structure-directing agents in the design of new functional materials.

The Foundational Role of Thiophene Ketones as Versatile Synthetic Intermediates

Thiophene ketones, characterized by a ketone functional group attached to the thiophene ring, are highly valued as versatile intermediates in organic synthesis. mdpi.commdpi.com The ketone moiety is a hub of reactivity, enabling a wide array of chemical transformations that allow for molecular elaboration and diversification. mdpi.com

The carbonyl group and its adjacent α-carbon can participate in numerous classical and contemporary organic reactions. For example, the acetyl group of a thiophene ketone provides both a ketone and an "active methyl" group, which can be utilized in condensation reactions to build more complex structures. mdpi.com These intermediates are frequently used in the synthesis of other heterocyclic systems, where the ketone function serves as a precursor for cyclization reactions. mdpi.com One prominent example is the Gewald reaction, a multicomponent reaction that uses a ketone to construct a new, substituted thiophene ring, highlighting the role of ketones in synthesizing thiophene derivatives themselves. nih.govimpactfactor.org

Furthermore, the ketone group is a strong electron-withdrawing group, which can be introduced to tune the electronic properties of thiophene-based molecules. This is particularly important in the synthesis of materials for electronic applications. The presence of the ketone also offers a site for a multitude of other reactions, including reductions to alcohols, conversions to imines, and various nucleophilic additions, further underscoring the synthetic utility of thiophene ketones. mdpi.com

Academic Relevance and Research Focus on 1-(3,4-Dichlorothiophen-2-yl)ethan-1-one’s Distinctive Substitution Pattern

The academic relevance of this compound stems from its unique and synthetically useful substitution pattern. The arrangement of two chlorine atoms at the 3- and 4-positions, adjacent to each other on the thiophene ring, combined with an acetyl group at the 2-position, creates a molecule with distinct electronic properties and multiple, differentiated reactive sites. nih.govrsc.org This specific arrangement allows for highly controlled, regioselective functionalization, which is a primary focus in modern synthetic chemistry. nih.govnih.gov

The research focus on molecules with this type of substitution pattern revolves around several key areas:

Regioselective Cross-Coupling Reactions: The two chlorine atoms serve as leaving groups for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. nih.govnih.gov A key area of academic inquiry is the selective reaction at one chlorine atom over the other. The electronic influence of the acetyl group at the 2-position can differentiate the reactivity of the C3-Cl and C4-Cl bonds, potentially allowing for sequential, site-selective introduction of new substituents. This stepwise functionalization is a powerful strategy for building complex molecules in a controlled manner. nih.gov

C-H Bond Functionalization: With the 3- and 4-positions blocked by chlorine atoms and the 2-position occupied by the acetyl group, the remaining hydrogen at the 5-position becomes a prime target for C-H activation and functionalization. Research in this area seeks to develop catalytic systems that can selectively introduce aryl, alkyl, or other groups at this specific site, providing an alternative and atom-economical route to more complex thiophene derivatives without pre-functionalization. nih.gov

Modification of the Acetyl Group: The ketone moiety itself is a site for various transformations. mdpi.com Its reactivity can be influenced by the electronic effects of the two adjacent chlorine atoms. Academic studies may explore how this specific dichlorination pattern affects the acidity of the α-protons or the susceptibility of the carbonyl carbon to nucleophilic attack, leading to new reaction pathways or selectivities.

The combination of these features makes this compound a valuable probe and building block for developing new synthetic methodologies. Its distinctive substitution pattern provides a platform for investigating regioselectivity in cross-coupling and C-H activation, ultimately enabling the synthesis of novel, highly substituted thiophenes for applications in medicinal chemistry and materials science. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dichlorothiophen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c1-3(9)6-5(8)4(7)2-10-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPKLSOELCDQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CS1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586289
Record name 1-(3,4-Dichlorothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57681-58-0
Record name 1-(3,4-Dichlorothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 1 3,4 Dichlorothiophen 2 Yl Ethan 1 One

Reactivity Profiles of the Thiophene (B33073) Ring System

The reactivity of the thiophene ring in this molecule is significantly influenced by the presence of two chlorine atoms and an acetyl group. These substituents affect the electron density of the ring and direct the outcome of substitution reactions.

Electrophilic Aromatic Substitution (EAS) in Halogenated Thiophenes

Electrophilic aromatic substitution is a fundamental reaction for aromatic compounds. minia.edu.egyoutube.com In this process, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.orgmasterorganicchemistry.com For thiophene, which is generally more reactive than benzene, this reaction is a common pathway for functionalization. wikipedia.org However, the presence of deactivating groups, such as halogens and the acetyl group, on the thiophene ring in 1-(3,4-Dichlorothiophen-2-yl)ethan-1-one reduces its nucleophilicity, making EAS reactions more challenging compared to unsubstituted thiophene.

The chlorine atoms at the 3 and 4 positions, along with the acetyl group at the 2-position, are electron-withdrawing groups. These groups decrease the electron density of the thiophene ring, thereby deactivating it towards electrophilic attack. The substitution pattern is also directed by these groups. In halogenated thiophenes, electrophilic substitution typically occurs at the vacant alpha-position (C5), if available, as the thiophene ring still directs incoming electrophiles to this position.

Reaction Type Effect of Substituents (3,4-dichloro, 2-acetyl) Predicted Outcome
HalogenationDeactivation of the ringSubstitution at the C5 position under forcing conditions
NitrationStrong deactivationRequires harsh conditions, potential for oxidation
SulfonationDeactivationPossible at the C5 position
Friedel-Crafts AcylationStrong deactivationGenerally difficult to achieve
Friedel-Crafts AlkylationStrong deactivationProne to rearrangement and side reactions

Nucleophilic Aromatic Substitution (SNAr) Strategies on Dichlorothiophenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. libretexts.org The reaction proceeds through an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of strong electron-withdrawing groups is crucial as they stabilize this negatively charged intermediate. quizlet.com

In this compound, the acetyl group at the 2-position and the inherent electronegativity of the thiophene ring facilitate SNAr by stabilizing the intermediate carbanion. nih.gov This makes the chlorine atoms susceptible to displacement by nucleophiles. The position of the chlorine atom relative to the electron-withdrawing acetyl group influences its reactivity. The chlorine at the C3 position is ortho to the acetyl group, while the chlorine at the C4 position is meta. Generally, leaving groups that are ortho or para to strong electron-withdrawing groups are more readily substituted. libretexts.orgquizlet.com

Common nucleophiles used in SNAr reactions on dichlorothiophenes include alkoxides, amines, and thiolates. The reaction conditions, such as solvent and temperature, play a significant role in the outcome and rate of these substitutions. rsc.org For instance, the reaction of 3,4-dichloronitrobenzene (B32671) with sodium methoxide (B1231860) results in the substitution of the chlorine atom para to the nitro group. chegg.com

Metalation and Subsequent Reactions of 3,4-Dichlorothiophene (B91457) Scaffolds

Metalation, particularly lithiation, is a powerful tool for the functionalization of thiophenes. wikipedia.org The reaction of thiophene with organolithium reagents, such as butyl lithium, results in the formation of a thienyllithium species, which can then react with various electrophiles. wikipedia.org For substituted thiophenes, the site of metalation is directed by the existing substituents.

In the context of 3,4-dichlorothiophene scaffolds, direct metalation can be used to introduce additional functional groups. acs.org For instance, the use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can selectively deprotonate specific positions on the ring. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent. This method provides a regioselective approach to synthesizing polysubstituted thiophenes that may not be accessible through other routes like electrophilic substitution. researchgate.netresearchgate.net

Transformations Involving the Ethanone (B97240) Functional Group

The ethanone (acetyl) group attached to the thiophene ring is a versatile functional group that undergoes a variety of chemical transformations. mdpi.comsciforum.net

Carbonyl Group Reactivity and Derivatization (e.g., Condensation Reactions)

The carbonyl group of the ethanone moiety is electrophilic and can react with a wide range of nucleophiles. Condensation reactions are a prominent class of reactions for 2-acetylthiophene (B1664040) derivatives. For example, they can undergo Claisen-Schmidt condensation with aromatic aldehydes in the presence of a base to form chalcones. researchgate.net These reactions are fundamental in the synthesis of various heterocyclic compounds. biocrick.com

The acetyl group can also be a precursor for the synthesis of other functional groups. For instance, it can be reduced to an alcohol or an alkyl group, or it can be oxidized. The carbonyl oxygen can also participate in cyclization reactions to form new heterocyclic rings. acs.orgresearchgate.net Condensation with bifunctional nucleophiles can lead to the formation of pyrazolines, pyridines, and other heterocyclic systems. biocrick.commdpi.comresearchgate.net

Reaction Type Reagents Product Type
Claisen-Schmidt CondensationAromatic aldehydes, baseChalcones
Knoevenagel CondensationActive methylene (B1212753) compounds, baseAlkenes mdpi.com
Gewald ReactionMalononitrile, sulfur, baseFused thiophenes mdpi.com
Synthesis of PyrazolinesPhenylhydrazineThiophene-appended pyrazoles biocrick.com

Alpha-Hydrogen Acidity and Carbanion Chemistry of the Acetyl Moiety

The hydrogen atoms on the methyl group adjacent to the carbonyl (alpha-hydrogens) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. pressbooks.publibretexts.orguomustansiriyah.edu.iq The pKa of alpha-hydrogens in ketones is typically in the range of 16-20, making them significantly more acidic than hydrogens in alkanes. pressbooks.pubyoutube.com

The formation of the enolate anion is a key step in many reactions of the acetyl group. siue.edu This carbanion is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. rsc.org Strong bases like lithium diisopropylamide (LDA) are often used to ensure complete formation of the enolate. libretexts.orgyoutube.com

Once formed, the enolate can react with various electrophiles. For example, it can undergo aldol (B89426) condensation with another carbonyl compound, be alkylated with alkyl halides, or acylated with acid chlorides. This reactivity allows for the extension of the carbon chain and the introduction of new functional groups at the alpha-position of the acetyl moiety. siue.edursc.org

Reactivity of the Chlorine Substituents at the 3,4-Positions

The two chlorine atoms on the thiophene ring are primary sites for functionalization, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, as well as their removal through reduction.

Cross-Coupling Reactions for C-C, C-N, C-O Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. The chlorine atoms at the C3 and C4 positions of the this compound core can participate in such reactions, although their reactivity is generally lower than that of the corresponding bromine or iodine analogues.

C-C Bond Formation: The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for forming C-C bonds between an organoboron compound and an organic halide. Research on analogous systems, such as 3,4-dibromo-2,5-dichlorothiophene, demonstrates the feasibility of such couplings on dihalogenated thiophenes. In these cases, the carbon-bromine bonds are more reactive than the carbon-chlorine bonds. chemimpex.com However, under appropriate catalytic conditions, the C-Cl bonds can be induced to react. A typical Suzuki coupling involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the reaction between the dichlorothiophene and a boronic acid or its ester. chemimpex.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Dihalothiophene Analog

ComponentExample Reagent/ConditionRoleReference
Substrate3,4-Dibromo-2,5-dichlorothiopheneDihalide Source chemimpex.com
Coupling PartnerArylboronic acidsSource of new Carbon group chemimpex.com
CatalystPd(PPh₃)₄Facilitates C-C bond formation chemimpex.com
BaseK₃PO₄Activates boronic acid chemimpex.com
Solvent System1,4-Dioxane/WaterReaction Medium chemimpex.com
Temperature90 °CProvides activation energy chemimpex.com

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to various halogenated heterocycles, including bromothiophenes. researchgate.net The reaction typically requires a palladium precursor, a specialized phosphine ligand (e.g., Xantphos, BINAP), and a base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOt-Bu). researchgate.netresearchgate.netjk-sci.com The choice of ligand is crucial for achieving good yields, especially with less reactive aryl chlorides. jk-sci.comwiley.com For this compound, a sequential or selective amination could potentially be achieved by carefully controlling reaction conditions.

Table 2: General Conditions for Buchwald-Hartwig Amination of Halogenated Heterocycles

ComponentExample Reagent/ConditionRoleReference
SubstratePolysubstituted bromothiophenesHalide Source researchgate.net
Coupling PartnerPrimary or Secondary AminesSource of Nitrogen group wikipedia.org
CatalystPd(OAc)₂ or Pd₂(dba)₃Facilitates C-N bond formation researchgate.netnih.gov
LigandXantphos, BINAP, DavePhosStabilizes and activates catalyst researchgate.netnih.gov
BaseCs₂CO₃ or NaOt-BuAmine deprotonation researchgate.netnih.gov
SolventToluene or DioxaneReaction Medium researchgate.netnih.gov

C-O Bond Formation: The formation of C-O bonds from aryl halides can be achieved through copper-catalyzed methods like the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction couples an aryl halide with an alcohol or phenol (B47542) to form an aryl ether. wikipedia.org Modern protocols often use soluble copper(I) or copper(II) salts as catalysts, sometimes in the presence of a ligand, and a base. rsc.orgnih.gov While typically requiring higher temperatures than palladium-catalyzed reactions, these methods provide a viable pathway for introducing alkoxy or aryloxy groups at the 3- and/or 4-positions of the thiophene ring. wikipedia.orglongdom.org

Table 3: Typical Conditions for Copper-Catalyzed C-O Coupling (Ullmann-Type Reaction)

ComponentExample Reagent/ConditionRoleReference
SubstrateAryl Bromides/ChloridesHalide Source rsc.orgnih.gov
Coupling PartnerAlcohols, PhenolsSource of Oxygen group wikipedia.orgrsc.org
CatalystCuI or CuCl₂Facilitates C-O bond formation rsc.orgnih.gov
BaseK₂CO₃Alcohol deprotonation rsc.org
SolventN-Methylpyrrolidone or neat alcoholReaction Medium wikipedia.orgrsc.org
Temperature80-210 °CProvides activation energy wikipedia.orgnih.gov

Selective Reduction and Dehalogenation Methodologies

The chlorine substituents can be removed and replaced with hydrogen through reductive dehalogenation. This transformation can be valuable for synthesizing partially or fully dehalogenated thiophene derivatives.

Methodologies for the dehalogenation of aryl halides often employ reducing metals or catalytic hydrogenation. Zinc powder in the presence of a proton source, such as aqueous ammonium (B1175870) chloride, is a common and cost-effective method for the reductive dehalogenation of aryl halides. researchgate.netsemanticscholar.org This system can reduce C-Cl bonds to C-H bonds under mild conditions.

Catalytic hydrodechlorination offers another route, typically using a transition metal catalyst like nickel or palladium with a hydrogen source. pjoes.com Studies on related compounds like DDT have shown that the extent of dehalogenation can be controlled by reaction conditions such as temperature, potentially allowing for stepwise removal of chlorine atoms. pjoes.compjoes.com For this compound, selective mono-dehalogenation could be possible by carefully tuning the reducing agent, catalyst, and reaction time, although achieving high selectivity between the C3 and C4 positions would likely be challenging.

Table 4: Methodologies for Reductive Dehalogenation of Aryl Halides

MethodReagents & ConditionsKey FeaturesReference
Metal-Mediated ReductionZinc powder, aq. NH₄Cl, THF, room temp.Cost-effective, mild conditions. semanticscholar.org
Catalytic HydrodechlorinationNi-Mo/C catalyst, H₂ gas, 150-260 °CCan lead to complete dehalogenation at higher temperatures. pjoes.compjoes.com
Mechanochemical ReductionMesoporous ZnO, SilaneMild conditions, reduced solvent usage. rsc.org

Oxidation of the Thiophene Ring Sulfur Atom (e.g., Formation of Sulfoxides and Sulfones)

The sulfur heteroatom in the thiophene ring is susceptible to oxidation, leading to the formation of thiophene-1-oxides (sulfoxides) and thiophene-1,1-dioxides (sulfones). acsgcipr.org These oxidized species have altered electronic properties and reactivity, making them useful intermediates in synthesis. utexas.edu

The oxidation can be performed in a stepwise manner. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) is the first step, which can be achieved using a controlled amount of an oxidizing agent. Common oxidants for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). nih.govderpharmachemica.com Research has shown that using H₂O₂ with a methyltrioxorhenium(VII) catalyst allows for the efficient oxidation of thiophene derivatives. nih.gov The rate of this first oxidation step is generally increased by the presence of electron-donating groups on the thiophene ring. nih.gov

Further oxidation of the sulfoxide intermediate yields the corresponding sulfone. This step often requires stronger conditions or a greater excess of the oxidizing agent. organic-chemistry.orgmdpi.com The presence of electron-withdrawing groups, such as the chlorine atoms and the acetyl group on this compound, would be expected to facilitate the conversion of the sulfoxide to the sulfone. nih.gov The resulting 3,4-dichlorothiophene 1,1-dioxide core is a known building block in medicinal and materials chemistry. chemimpex.comscbt.com

Table 5: Common Reagents for Thiophene Sulfur Oxidation

TransformationOxidizing AgentCatalyst/ConditionsReference
Sulfide to SulfoxideHydrogen Peroxide (H₂O₂)Methyltrioxorhenium(VII) nih.gov
Sulfide to Sulfoxidem-CPBA (1.0-1.2 equiv)THF, 0 °C derpharmachemica.com
Sulfide to SulfoneHydrogen Peroxide (H₂O₂)Niobium Carbide organic-chemistry.org
Sulfide to Sulfonem-CPBA (>2.0 equiv)THF, 35 °C derpharmachemica.com
Sulfide to SulfoneSodium Chlorite (NaClO₂), HClEthyl Acetate mdpi.com

Advanced Computational and Theoretical Investigations of 1 3,4 Dichlorothiophen 2 Yl Ethan 1 One

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT) and Semi-Empirical Methods

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to study the electronic structure of molecules. nanobioletters.com Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently paired with basis sets such as 6-311G(d,p) or cc-pVDZ to optimize molecular geometries and calculate various electronic properties. researchgate.netnih.gov Semi-empirical methods, while less accurate, can be useful for larger systems or initial explorations.

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that a molecule is more reactive and more easily polarized. researchgate.net For thiophene-based compounds, these values are sensitive to the nature and position of substituents. For instance, DFT studies on various thiophene (B33073) derivatives have shown that electron-withdrawing or -donating groups can significantly alter the HOMO-LUMO energies and the resulting energy gap. nih.govnih.gov

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for a Thiophene Derivative (Example) This table presents hypothetical data to illustrate the concept.

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-2.20
Energy Gap (ΔE)4.65

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors are derived from conceptual DFT and provide a framework for understanding reactivity trends. nih.govresearchgate.netresearchgate.net

Chemical Potential (μ): A measure of the escaping tendency of an electron from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as η ≈ (ELUMO - EHOMO) / 2. mdpi.com

Electrophilicity Index (ω): This index quantifies the energy stabilization of a molecule when it acquires additional electronic charge from the environment, essentially measuring its capability as an electrophile. It is defined as ω = μ² / (2η). researchgate.netresearchgate.net

These parameters are invaluable for comparing the reactivity of a series of related compounds and predicting how a molecule will interact with other reagents. nih.gov

Table 2: Representative Reactivity Descriptors (Example) This table presents hypothetical data calculated from the values in Table 1.

DescriptorCalculated Value (eV)
Chemical Potential (μ)-4.525
Chemical Hardness (η)2.325
Electrophilicity Index (ω)4.40

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the theoretical elucidation of reaction mechanisms, including the identification of intermediates and, crucially, transition states. By locating the transition state structure and calculating its energy, the activation energy for a given reaction pathway can be determined, providing insight into the reaction's kinetics. nih.govnih.gov For a molecule like 1-(3,4-Dichlorothiophen-2-yl)ethan-1-one, theoretical studies could explore mechanisms such as nucleophilic addition to the carbonyl group or electrophilic substitution on the thiophene ring. Such analyses can rationalize experimentally observed product distributions or predict the feasibility of proposed synthetic routes. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing detailed information on conformational flexibility and intermolecular interactions. researchgate.net For this compound, MD simulations could reveal the preferred orientation of the acetyl group relative to the thiophene ring and how this conformation changes in different solvent environments. Furthermore, simulations of multiple molecules can shed light on intermolecular forces, such as π-π stacking or dipole-dipole interactions, which govern the compound's properties in the solid or liquid phase.

Computational Studies on Structure-Reactivity and Structure-Property Relationships

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its resulting properties and reactivity. By systematically modifying the structure of this compound in silico (e.g., by changing the position of the chlorine atoms or altering the side chain) and calculating the resulting electronic and structural properties, a quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) can be developed. These models correlate structural or calculated quantum chemical descriptors with observed activities or properties, enabling the prediction of behavior for yet-unsynthesized molecules and guiding the design of new compounds with desired characteristics. nih.gov

Cutting Edge Spectroscopic Characterization Methodologies for Structural and Electronic Insights into 1 3,4 Dichlorothiophen 2 Yl Ethan 1 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and advanced 2D NMR data (such as COSY, HSQC, HMBC) for 1-(3,4-Dichlorothiophen-2-yl)ethan-1-one could not be located.

High-Resolution Mass Spectrometry (HRMS) and Trapped Ion Mobility Spectrometry (TIMS) for Molecular Composition and Configuration

Accurate mass measurements, elemental composition determination, and fragmentation patterns from HRMS, as well as data on the ion's size, shape, and charge state from TIMS for this compound, were not found.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Characteristic FT-IR and Raman absorption/scattering frequencies (in cm⁻¹) corresponding to the specific vibrational modes of the C=O, C-Cl, C-S, and other functional groups within this compound are not documented in the available resources.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Pathway Analysis

Data on the UV-Vis absorption maxima (λmax) and fluorescence emission spectra, which are crucial for understanding the electronic transitions and conjugation pathways of this compound, could not be sourced.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Crystallographic data, including unit cell dimensions, space group, and atomic coordinates, from single-crystal X-ray diffraction analysis of this compound are not available.

Due to the lack of specific data, the generation of the requested article with the required level of detail and data tables is not possible.

Applications As a Key Building Block in Advanced Materials Science and Synthetic Chemistry

Precursor for Organic Electronic and Optoelectronic Materials

The 3,4-dichlorothiophene (B91457) moiety is a key component in the design of organic electronic and optoelectronic materials. Its integration into π-conjugated systems allows for the precise tuning of material properties essential for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Rational Design of π-Conjugated Systems Incorporating 3,4-Dichlorothiophene-2-yl Units

The rational design of organic semiconductors often involves the strategic placement of electron-donating and electron-accepting units to control the electronic structure. The 3,4-dichlorothiophene unit is particularly useful in this regard. The chlorine atoms are electron-withdrawing, which lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation is crucial for matching energy levels at interfaces within electronic devices, thereby improving efficiency.

The acetyl group of 1-(3,4-Dichlorothiophen-2-yl)ethan-1-one serves as a reactive site for extending the π-conjugated system. For instance, it can undergo condensation reactions with various aldehydes to form chalcone-like structures, which are themselves important chromophores or can be used as intermediates for larger, more complex conjugated molecules. Furthermore, the chlorine atoms can be substituted via cross-coupling reactions, offering another avenue for extending conjugation and building complex molecular architectures. Thiophene-based conjugated polymers are central to the field of organic electronics due to their excellent charge transport properties and environmental stability. nih.govsemanticscholar.org The incorporation of phenylene units into a thiophene (B33073) backbone, for example, can lower the HOMO energy level, which is beneficial for device performance. semanticscholar.org

Modulation of Electronic Levels and Charge Transport Properties in Derived Materials

The electronic properties of materials derived from this compound are heavily influenced by the dichlorothiophene core. The electron-withdrawing nature of the chlorine atoms can lead to materials with deeper HOMO levels, which often translates to better stability against oxidation in ambient conditions. This is a critical factor for the longevity of organic electronic devices.

In donor-acceptor (D-A) type polymers, where different monomer units are alternated along the polymer chain, the 3,4-disubstituted thiophene unit can enhance the planarity of the polymer backbone. mdpi.com This increased planarity facilitates stronger intermolecular π-π stacking, which is essential for efficient charge transport. By carefully selecting co-monomers to polymerize with derivatives of this compound, it is possible to fine-tune the bandgap and charge carrier mobility of the resulting polymer. For instance, studies on hybrid oligothiophenes containing 3,4-ethylenedioxythiophene (B145204) (EDOT) units have shown that the number and position of substituted groups significantly affect the HOMO-LUMO gap and the rigidity of the conjugated system. nih.gov Similar principles apply to dichlorinated systems, where the chlorine substitution pattern would dictate the electronic and charge transport characteristics. researchgate.net

Integration into Functional Polymers and Covalent Organic Frameworks (COFs)

The unique structure of this compound makes it a potential starting material for the synthesis of advanced functional polymers and Covalent Organic Frameworks (COFs). These materials are known for their ordered structures and tunable properties, making them suitable for applications in catalysis, gas storage, and electronics.

The acetyl group can be a key functional handle for polymerization. For example, it can be used in reactions to form poly(ester amide)s or be modified to introduce other polymerizable groups like vinyl or ethynyl (B1212043) functionalities. nih.gov Thiol-ene click chemistry, a highly efficient and modular reaction, provides a powerful tool for the post-polymerization modification of polymers, allowing for the introduction of various functional side chains. nih.govresearchgate.netelsevierpure.com

For the construction of COFs, building blocks with specific geometries and reactive groups are required to form the extended, porous, and crystalline networks. nih.govescholarship.org While this compound itself is not a typical COF monomer, it can be chemically transformed into suitable building blocks. For example, the acetyl group could be used to synthesize a larger, more symmetric molecule with multiple reactive sites suitable for COF synthesis. Thiophene-based COFs have been synthesized and show promise for electronic applications due to the potential for charge transport through their stacked layers. nih.gov The incorporation of the electron-poor 3,4-dichlorothiophene unit could lead to COFs with interesting electronic properties or catalytic activity. rsc.org

Intermediate for the Synthesis of Complex Heterocyclic Systems and Fused Ring Compounds

The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of a wide array of complex heterocyclic compounds and fused-ring systems. The combination of the dichlorothiophene ring and the acetyl group provides multiple reaction pathways to construct new rings.

The acetyl group is a versatile precursor for numerous cyclization reactions. beilstein-journals.org For example, it can react with dicarbonyl compounds and urea (B33335) or thiourea (B124793) in a Biginelli-type reaction to produce dihydropyrimidinones or thiones, which are classes of compounds with significant pharmacological activity. researchgate.net It can also serve as the starting point for synthesizing other heterocyclic rings like thiazoles or triazoles. researchgate.netnih.gov

Furthermore, the 3,4-dichlorothiophene core can participate in annulation reactions to create fused-ring systems. researchgate.netbohrium.com Such fused thiophenes are of great interest in materials science as they often exhibit enhanced charge transport properties due to their rigid and planar structures. beilstein-journals.org Various synthetic strategies, including radical-cascade reactions and metal-catalyzed cyclizations, have been developed to construct fused-ring thiophenes from simpler precursors. bohrium.comnih.gov

Table 1: Examples of Heterocyclic Systems Derivable from Acetylthiophenes

Heterocyclic System General Synthetic Precursors Potential Reaction Type
Pyrimidines Acetylthiophene, Aldehyde, Urea/Thiourea Biginelli Reaction
Thiazoles Acetylthiophene, KSCN [3+2] Cyclization
Fused Thiophenes Diyne precursors derived from acetylthiophene Radical Cyclization

This table illustrates potential synthetic pathways based on known reactions of acetylthiophenes.

Role in Ligand Development for Catalysis and Coordination Chemistry

In the field of catalysis and coordination chemistry, the development of new ligands is crucial for creating novel metal complexes with unique reactivity and selectivity. This compound can serve as a convenient starting material for the synthesis of specialized ligands.

The most straightforward approach involves the reaction of the acetyl group's carbonyl carbon with primary amines to form Schiff base (imine) ligands. These N-donor ligands can coordinate to a variety of metal centers. By choosing an amine with additional donor atoms (e.g., another amine, a pyridine, or a thiol), multidentate ligands can be synthesized, which often form more stable metal complexes. researchgate.net

The electronic properties of the resulting ligand, and consequently the catalytic activity of its metal complex, can be tuned by the 3,4-dichlorothiophene unit. The electron-withdrawing chlorine atoms can influence the electron density at the metal center, thereby modifying its reactivity. Such thiophene-based ligands have been explored in various catalytic C-C coupling reactions. nih.gov The development of efficient synthetic routes to new ligand families is a continuous effort in organometallic chemistry. st-andrews.ac.uknih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1-(3,4-Dichlorothiophen-2-yl)ethan-1-one with high purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of 3,4-dichlorothiophene using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include strict anhydrous conditions, reaction temperatures between 0–5°C to minimize side reactions, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent). Yield optimization (70–85%) requires precise stoichiometric control of the catalyst and substrate .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Characteristic carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹ .
  • Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 208 (C₆H₅Cl₂OS⁺) with fragmentation patterns consistent with dichlorothiophene and acetyl moieties .
  • NMR : ¹H NMR (CDCl₃) displays a singlet for the acetyl methyl group (~2.6 ppm) and aromatic protons in the thiophene ring (6.8–7.2 ppm). ¹³C NMR confirms the ketone carbon at ~195 ppm .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer :

  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact due to potential acute toxicity (Category 4 for oral, dermal, and inhalation hazards) .
  • Storage : Keep in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Incompatible with strong oxidizers and bases .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular geometry?

  • Methodological Answer : SC-XRD with SHELXL refinement is ideal for determining bond lengths, angles, and torsional conformations. For example, the dichlorothiophene ring’s planarity and ketone group orientation can be validated. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Use R₁ values < 0.05 and wR₂ < 0.15 for high confidence .

Q. How should researchers address contradictions in synthetic yields reported across studies?

  • Methodological Answer : Discrepancies often arise from variations in catalyst activity (e.g., AlCl₃ vs. FeCl₃) or solvent polarity. Systematic optimization via Design of Experiments (DoE) can isolate critical factors. For instance, replacing dichloromethane with nitrobenzene may improve electrophilic substitution efficiency but requires rigorous solvent removal post-reaction .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-deficient thiophene ring facilitates nucleophilic aromatic substitution (SₙAr) at the 2-position. Computational studies (DFT) suggest the acetyl group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity with Grignard reagents or palladium catalysts (e.g., Suzuki-Miyaura coupling) .

Q. How does solvent choice impact its application in catalytic processes?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states in metal-catalyzed reactions but may deactivate Lewis acids. For example, Suzuki coupling in toluene/water biphasic systems improves yield (≥90%) compared to THF due to better phase separation and catalyst recycling .

Q. What strategies mitigate challenges in computational modeling of its electronic properties?

  • Methodological Answer : Hybrid DFT functionals (e.g., B3LYP/6-311+G(d,p)) accurately predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Basis set superposition errors (BSSE) are minimized using counterpoise correction. Validation against experimental UV-Vis (λmax ~260 nm) ensures reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.